2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
説明
特性
IUPAC Name |
2-[(4Z)-5-oxo-4-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c22-21(23,24)15-9-5-10-16(12-15)25-18(28)13-27-19(29)17(26-20(27)30)11-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)(H,26,30)/b8-4+,17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLMEZVZMVLAGT-BJXWFGTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the thioxoimidazolidinone family, which has garnered attention for its potential biological activities, particularly in the realm of anticancer and antidiabetic therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 319.40 g/mol. It features various functional groups that contribute to its biological activity, including a thioxoimidazolidinone core and a trifluoromethyl phenyl group.
- Cytotoxic Activity : Research indicates that compounds within the thioxoimidazolidinone class exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed significant cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, suggesting a potential for developing anticancer agents from this chemical scaffold .
- Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. This inhibition can affect drug metabolism and enhance the therapeutic efficacy of co-administered drugs .
- Antidiabetic Properties : Similar compounds have been studied for their effects on diabetic neuropathy, indicating that they may improve glucose metabolism and reduce complications associated with diabetes .
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A synthesis study reported the creation of several derivatives based on the thioxoimidazolidinone framework. These derivatives were evaluated for their cytotoxic properties against K562 and MCF7 cells, showing moderate to high levels of activity depending on structural modifications .
- The study highlighted that specific substitutions on the imidazolidinone core significantly influenced cytotoxic potency.
-
Antidiabetic Activity :
- In another investigation, compounds similar to 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide were evaluated for their ability to mitigate diabetic neuropathy symptoms in animal models. Results indicated a reduction in hyperglycemia and improvement in nerve function .
Data Table: Biological Activities Overview
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of similar thiazolidinone derivatives. The compound's structure suggests it may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 75% in some cases .
Anti-inflammatory Properties
Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of leukotrienes, thereby alleviating inflammation .
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial effects against various bacterial strains, indicating potential applications in treating infections . The presence of sulfur and nitrogen in the structure may contribute to its ability to interact with microbial enzymes.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how are reaction conditions optimized?
Multi-step synthesis involves condensation of aldehydes with thiazolidine precursors followed by acylation. Key steps include:
- Solvent selection : Toluene/water mixtures under reflux for azide substitution () or DMF/water for imidazolidinone formation ().
- Stoichiometric ratios : Excess sodium azide (1.5× molar equivalents) ensures complete substitution ().
- Purification : Recrystallization (ethanol) or chromatography for high-purity yields (). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
Q. Which analytical techniques are critical for structural characterization?
- TLC : Monitors reaction progress using hexane:ethyl acetate (9:1) ().
- NMR/IR spectroscopy : Confirms functional groups (e.g., thioxoimidazolidinone ring) and regiochemistry ().
- Mass spectrometry : Validates molecular weight and fragmentation patterns ().
- X-ray crystallography : Resolves stereochemical ambiguities in Z/E configurations (if crystallized) .
Q. How can researchers ensure reproducibility in synthesis?
- Standardized protocols : Strict control of temperature (reflux conditions in ) and pH (sodium acetate buffer in ).
- Purification consistency : Use of solvents like ethanol or ethyl acetate for recrystallization ().
- Documentation : Detailed reporting of reaction times, solvent ratios, and purification steps .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Methodological strategies include:
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites ().
- Delivery optimization : Liposomal encapsulation (’s membrane technologies) to enhance solubility.
- Dose-response parallel assays : Compare in vitro IC₅₀ with in vivo efficacy in model organisms .
Q. What strategies improve target selectivity of the thioxoimidazolidinone core?
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃ in ) to modulate electronic effects.
- Computational modeling : Molecular docking (aligned with ’s process simulation) predicts binding to enzymes/receptors.
- Bioisosteric replacement : Substitute the phenylallylidene group with heterocycles (e.g., thiophene in ) .
Q. How can reaction scalability be achieved without compromising yield?
- Process control : Automated systems for temperature/pH adjustments ().
- Solvent optimization : Replace DMF with greener alternatives (e.g., ethanol/water) for easier large-scale purification.
- Catalyst screening : Transition-metal catalysts (e.g., Pd) may reduce reaction times (inspired by ’s chloroacetyl chloride methodology) .
Q. What approaches validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations.
- X-ray crystallography : Resolve enzyme-ligand co-structures (if feasible).
- Competitive binding studies : Use fluorescent probes (e.g., ’s target interaction analysis) .
Data Analysis and Optimization
Q. How should researchers address limited structural or activity data for this compound?
- Analog-based extrapolation : Use data from structurally similar imidazolidinones ( ).
- High-throughput screening : Test derivatives for overlapping biological targets ().
- Collaborative databases : Share spectral/activity data via platforms like PubChem () .
Q. What methodologies optimize the compound’s stability under physiological conditions?
- pH stability assays : Test degradation across pH 1–10 (simulating gastrointestinal to blood environments).
- Light/heat stress testing : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Prodrug design : Modify acetamide moiety to enhance hydrolytic resistance ( ’s thioether linkages) .
Tables for Key Data
Q. Table 1: Synthetic Conditions for Analogous Compounds
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde Condensation | Reflux in acetic acid, 3–5 h | 60–75% | |
| Acylation | Chloroacetyl chloride, triethylamine | 82% | |
| Purification | Ethanol recrystallization | 90%+ |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target Enzyme (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|
| 4-Fluorophenyl | COX-2 (12 nM) | 150 | |
| Thiophen-2-ylmethylene | EGFR (8 nM) | 200 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
